6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-pyridin-2-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-6-5-8(14-15-10)11(16)13-9-4-2-3-7-12-9/h2-7H,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEZBOSYXSYCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under controlled conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide . The reaction conditions are mild and metal-free, making the process efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halides, amines, and other nucleophiles in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects. For example, it may inhibit certain kinases or other signaling molecules, thereby modulating cellular functions and responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazine Cores
N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide
This imidazo-pyridazine derivative () shares the pyridazine carboxamide backbone but incorporates an imidazo ring fused to pyridazine and fluorophenyl substituents. The additional imidazo ring increases molecular complexity (MW ≈ 450–500 g/mol ) and may enhance binding affinity to kinase targets compared to the simpler pyridazine structure of the target compound .- 4-{[3-(Methanesulfonyl)pyridin-2-yl]amino}-N-(2H3)methyl-6-[(1R)-spiro[2.2]pentane-1-carboxamido]pyridazine-3-carboxamide A Janus kinase inhibitor (), this compound features a pyridazine-3-carboxamide core with methanesulfonyl and spirocyclic substituents. The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the methoxy group in the target compound. This structural divergence likely results in distinct pharmacokinetic profiles .
6-(4-Benzylpiperidin-1-yl)-N-(3-hydroxypyridin-2-yl)pyridazine-3-carboxamide (CAS: 1396791-18-6)
This analog () replaces the pyridin-2-yl group with a hydroxypyridin-2-yl moiety and adds a benzylpiperidine substituent. The hydroxypyridinyl group may enhance hydrogen-bonding interactions, while the benzylpiperidine increases hydrophobicity (MW = ~435 g/mol ) .
Quinolinium Derivatives with Shared Methoxy Substituents
describes 6-methoxy-N-(sulfobutyl/pentadecanoic acid)quinolinium salts. While these compounds share the 6-methoxy group, their quinolinium core and ionic character (e.g., sulfobutyl or carboxylic acid chains) contrast sharply with the neutral pyridazine carboxamide structure. These quinolinium derivatives exhibit neuroactivity (e.g., EC₅₀ = 34–78 nM in rat hippocampal neurons), suggesting that the target compound’s pyridazine core and non-ionic nature may reduce neuronal ion channel interactions .
Pyridine/Pyrazine Carboxamides
- 6-Methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS: 2034317-81-0) This pyridine carboxamide () has a pyrazine-methyl linker instead of a pyridazine core. The pyrazine ring introduces additional nitrogen atoms, altering electronic properties .
Patent-Disclosed Pyrrolo/Pyrido-Pyridazine Carboxamides
European patents (Evidences 4, 6, 8, 9) describe compounds like (4aR)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide . These feature fused pyrrolo-pyridazine systems and trifluoromethyl groups, enhancing metabolic stability. The trifluoromethyl group’s lipophilicity contrasts with the target compound’s methoxy group, suggesting differences in bioavailability .
Data Table: Key Structural and Functional Comparisons
Biological Activity
6-Methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The structural formula for this compound is characterized by a pyridazine ring substituted with a methoxy group and a pyridine moiety. The synthesis typically involves several key steps, including:
- Formation of Pyridazine Core : The initial step often includes the reaction of appropriate precursors to form the pyridazine structure.
- Substitution Reactions : Introduction of the methoxy and pyridine groups through electrophilic or nucleophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
These methods highlight the versatility in synthesizing this compound, which can be adapted for laboratory or industrial applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been evaluated against breast cancer cell lines T-47D and MDA-MB-231, where it exhibited significant cytotoxicity. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
Anti-inflammatory Effects
Preliminary data suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, interactions with cytochrome P450 enzymes have been noted, suggesting implications for drug metabolism.
- Gene Expression Modulation : By affecting transcription factors, the compound can alter gene expression profiles, impacting cellular processes such as proliferation and apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 6-methoxy-N-(pyridin-2-yl)pyridazine-3-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves coupling pyridazine-carboxylic acid derivatives with aminopyridines. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can enhance reaction efficiency by reducing side products and improving yields . Systematic optimization requires Design of Experiments (DoE) principles, varying parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational reaction path searches (e.g., via quantum chemical calculations) can narrow experimental conditions by predicting energy barriers and intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns on the pyridazine and pyridine rings.
- X-ray Crystallography: Single-crystal X-ray diffraction (295 K, R-factor <0.04) resolves bond lengths and angles, critical for validating molecular geometry and hydrogen-bonding networks .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns.
Cross-validate data to address ambiguities, such as tautomeric forms or solvent inclusion in crystals.
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) be integrated with experimental data to elucidate structural or mechanistic properties?
Methodological Answer:
- Structural Validation: Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray crystallographic data to assess conformational stability .
- Reaction Mechanism: Use transition-state modeling to identify rate-determining steps in coupling reactions. For example, calculate activation energies for amide bond formation under varying catalysts (e.g., EDCI vs. HATU).
- Electronic Properties: Predict frontier molecular orbitals (HOMO/LUMO) to guide studies on redox behavior or ligand-metal interactions .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?
Methodological Answer:
- Dynamic Effects: If NMR suggests rotational isomerism (e.g., amide bond rotation), variable-temperature NMR or NOESY can detect slow-exchange conformers. Compare with static X-ray structures .
- Solvent Artifacts: Crystallographic data may reflect solid-state packing effects, while NMR captures solution dynamics. Use molecular dynamics (MD) simulations to bridge these observations .
- Quantitative Analysis: Employ Hirshfeld surface analysis to quantify intermolecular interactions in crystals and correlate with solution-phase IR/Raman spectra.
Q. How can reaction engineering principles improve scalability while maintaining purity?
Methodological Answer:
- Process Intensification: Use continuous-flow reactors to enhance heat/mass transfer and reduce byproducts. Optimize residence time and mixing efficiency using computational fluid dynamics (CFD) .
- Separation Technologies: Implement membrane-based purification (e.g., nanofiltration) to isolate the compound from unreacted precursors. Monitor purity via HPLC with UV detection (λ = 254 nm) .
- Kinetic Modeling: Develop rate equations for key steps (e.g., coupling, deprotection) to predict yield thresholds at scale.
Q. How can coordination chemistry approaches be applied to study metal complexes of this compound?
Methodological Answer:
- Ligand Design: Use the pyridazine and pyridine moieties as chelating sites for transition metals (e.g., Mn, Co). Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry (redox peaks) .
- Stability Studies: Conduct pH-dependent speciation experiments (pH 2–12) to identify stable coordination geometries. Pair with DFT calculations to validate electronic structures.
- Catalytic Applications: Screen complexes for catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert conditions (Ar, 60°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
